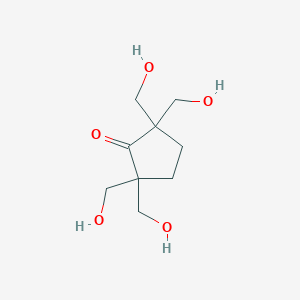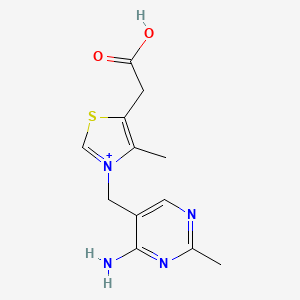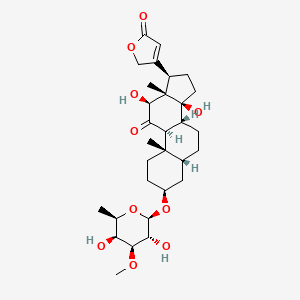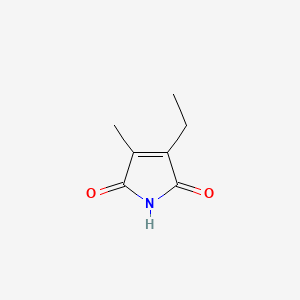
3-乙基-4-甲基-1H-吡咯-2,5-二酮
描述
科学研究应用
Pharmaceutical Applications
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione is a valuable scaffold in medicinal chemistry due to its nitrogen-containing heterocyclic structure. It is involved in the synthesis of compounds exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This versatility makes it an attractive target for drug discovery and the development of new therapeutic agents.
Organic Materials
In the realm of organic synthesis, this compound serves as an important intermediate. It can be synthesized through various methods, such as the pyrrole reaction, where methyl pyrrolidone reacts with ethyl magnesium bromide followed by acid hydrolysis to produce the desired product . Its role as an intermediate is crucial for constructing complex organic molecules.
Natural Products
Derivatives of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione have been isolated from various natural sources, including plants, microbes, soil, and marine life . These derivatives are part of bioactive molecules that contribute to the biodiversity and ecological balance within their respective environments.
Bioactive Molecules
The compound’s derivatives are part of bioactive molecules that exhibit a wide range of biological activities. These activities are crucial for the development of new drugs and treatments for various diseases. The compound’s structure allows for the creation of pyrrolopyrazine derivatives, which have shown significant antibacterial, antifungal, and antiviral activities .
Drug Discovery
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione is used in the design and synthesis of new leads for treating diseases. Its structure is considered an attractive scaffold for drug discovery research due to its efficiency in binding with biological targets .
Material Science
This compound is also relevant in material science, particularly in the synthesis of new materials with specific properties. Its derivatives can be used to create novel materials that have potential applications in various industries .
Catalysis
In catalysis, the compound can be utilized to facilitate chemical reactions, thereby increasing the efficiency and selectivity of synthetic processes. Its derivatives can act as catalysts or as part of catalyst systems in organic reactions .
Antidiabetic Drug Synthesis
A practical application of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione is in the synthesis of the antidiabetic drug glimepiride. It serves as a building block in the drug’s synthesis, highlighting its importance in pharmaceutical manufacturing .
属性
IUPAC Name |
3-ethyl-4-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBICSJJYOPOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174021 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20189-42-8 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione contribute to the aroma profile of pandan leaves?
A: Research suggests that 3-ethyl-4-methyl-1H-pyrrole-2,5-dione is not naturally found in fresh pandan leaves ( Pandanus amaryllifolius). Instead, it forms during heating, particularly under specific conditions. A study found that adding amino acids like glutamic acid, proline, or ornithine to pandan samples before heating increased the concentration of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione in the final heated product. This suggests that these amino acids, present in varying amounts in pandan leaves, likely play a role in the formation of this compound and contribute to the complex aroma profile of cooked pandan.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




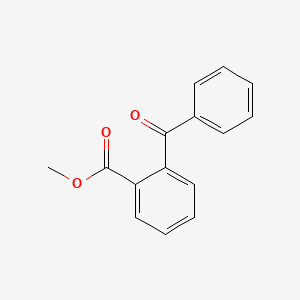
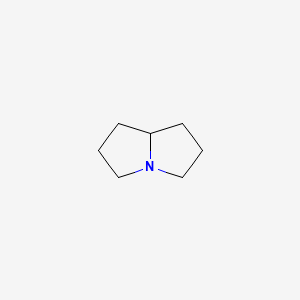


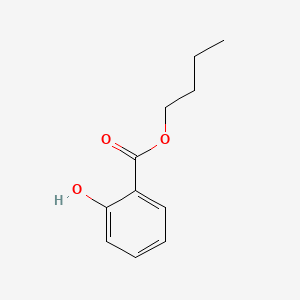
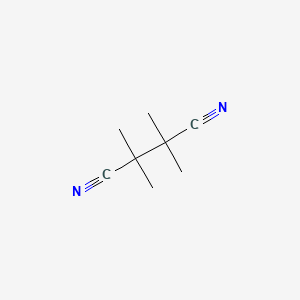

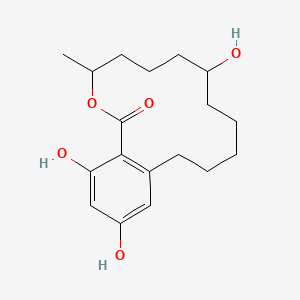
![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)
